molecular formula C17H19NO B13600065 2-(3-Phenoxyphenyl)piperidine

2-(3-Phenoxyphenyl)piperidine

Cat. No.: B13600065
M. Wt: 253.34 g/mol
InChI Key: XCEHUGGGSSQBKS-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 3-phenoxyphenyl group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, including neurotransmitter receptors, enzymes, and ion channels.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(3-phenoxyphenyl)piperidine

InChI

InChI=1S/C17H19NO/c1-2-8-15(9-3-1)19-16-10-6-7-14(13-16)17-11-4-5-12-18-17/h1-3,6-10,13,17-18H,4-5,11-12H2

InChI Key

XCEHUGGGSSQBKS-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)piperidine typically involves the reaction of 3-phenoxyaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(3-Phenoxyphenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Pharmacological Activity

Key Observations :

  • N-Alkylation : Compounds like APB-6 and APB-10 () demonstrate that bulky N-alkyl groups enhance selectivity for neuronal nicotinic acetylcholine receptors (nAChRs) by reducing off-target effects.
  • Aromatic Substituents: Fluorophenoxy () and adamantyl () groups improve target engagement and lipophilicity, respectively. The 3-phenoxyphenyl group in the target compound may similarly enhance membrane permeability.
  • Heterocyclic Replacements : Replacement of benzoyl with chromone/coumarin () retains or improves activity, suggesting flexibility in ester/amide modifications.

Physicochemical and Chemical Stability

Table 2: Comparative Physicochemical Properties
Compound LogP (Lipophilicity) Key Stability Features Reference
2-(3-Phenoxyphenyl)piperidine Estimated ~3.5* Susceptible to oxidation at benzylic positions
APB-6 () Not reported Stable under physiological pH
2-(1-Adamantyl)piperidine (26, ) High (Table S2) Resistant to metabolic degradation
Piperidine () ~1.9 HO2-elimination barrier: 14.4 kcal/mol

Key Observations :

  • Oxidative Stability : Piperidine derivatives with bulky substituents (e.g., adamantyl) show improved metabolic stability compared to unsubstituted analogs.

Key Observations :

  • Nucleophilic Substitution : Widely used for introducing aryl/heteroaryl groups (Evidences 5,8).
  • Microwave-Assisted Synthesis : highlights reduced reaction times (e.g., 1,2,4-triazole-piperidine hybrids), suggesting applicability for scaling target compound synthesis.

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